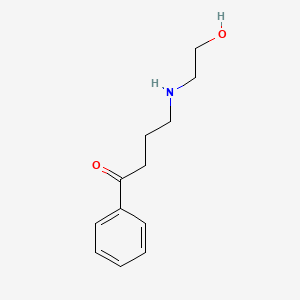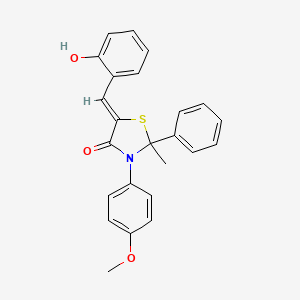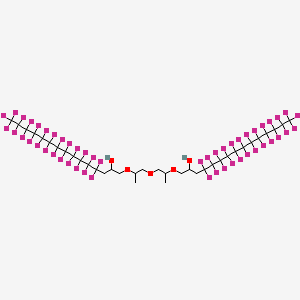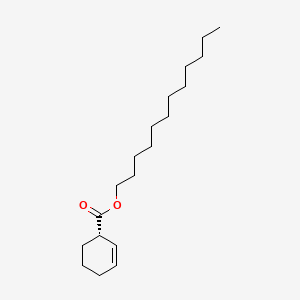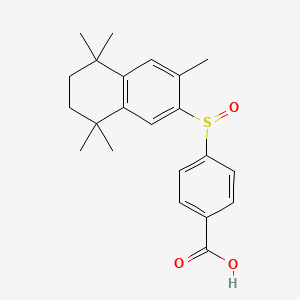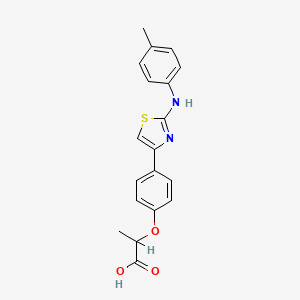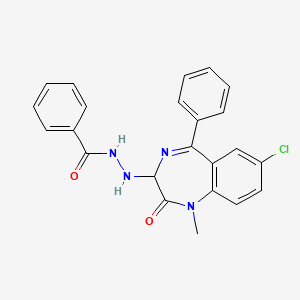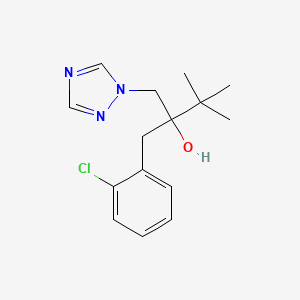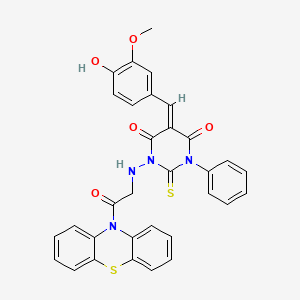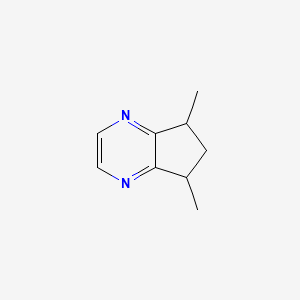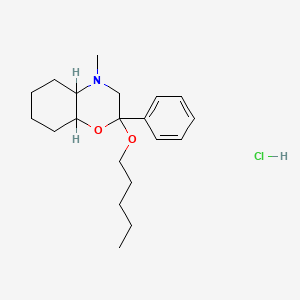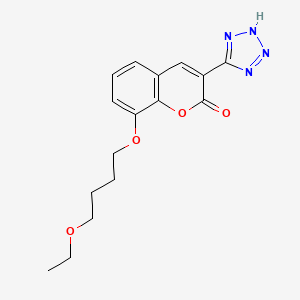
5-((4-(((4-((2,4-Dihydroxy-5-((2-hydroxy-5-((3-sulphophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(((4-((2,4-Dihydroxy-5-((2-hydroxy-5-((3-sulphophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex organic molecule known for its rich conjugated system and vibrant coloration. This compound features multiple azo groups and phenolic rings, which makes it an important substance in various scientific and industrial applications, particularly in the field of dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of diazotization and azo coupling reactions. Initially, the precursor compounds undergo diazotization to form diazonium salts. These salts are then reacted with various phenolic compounds under controlled pH conditions to create the azo linkages. For example:
Diazotization: : Sodium nitrite (NaNO₂) is added to an acidic solution of the aromatic amine precursor to form the diazonium salt.
Azo Coupling: : The diazonium salt reacts with a phenolic compound to form the azo bond. This step is typically carried out in an alkaline or neutral medium.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large batch reactors equipped with precise temperature and pH controls to ensure high yield and purity. The process often involves multiple stages of purification, including crystallization and filtration, to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Oxidation: : The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: : Azo groups in the compound can be reduced to amines under reductive conditions.
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution, adding various substituents to the phenolic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium dithionite (Na₂S₂O₄) in an aqueous solution.
Substitution: : Chlorosulfonic acid (ClSO₃H) for sulfonation reactions.
Major Products
Quinones from oxidation.
Amines from reduction.
Various substituted aromatic compounds from substitution reactions.
科学研究应用
This compound finds applications in several fields:
Chemistry: : Used as a precursor for the synthesis of other complex organic molecules.
Biology: : Its vibrant color allows for its use as a staining agent in various biological assays.
Industry: : Primarily used as a dye due to its strong coloration properties.
作用机制
The compound exhibits its effects mainly through its azo and phenolic groups. The azo groups are responsible for its intense coloration by absorbing visible light. The phenolic groups, being reactive, can participate in various biochemical and chemical reactions, forming bonds with other molecules and potentially acting as inhibitors or catalysts in biological pathways.
相似化合物的比较
Compared to similar azo compounds:
Unique Properties: : The presence of multiple azo groups and phenolic rings gives it a higher degree of conjugation, resulting in more intense coloration and greater reactivity.
Similar Compounds: : Compounds like 2,4-dihydroxyazobenzene or 4-(((4-nitrophenyl)azo)phenylsulfonic acid) share similar structural features but differ in their substitution patterns and resultant properties.
属性
CAS 编号 |
94021-33-7 |
|---|---|
分子式 |
C38H27N9O10S |
分子量 |
801.7 g/mol |
IUPAC 名称 |
5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H27N9O10S/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57) |
InChI 键 |
SSNDPDUSNMRTPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


